

Development of Quinazoline-Based HDAC Dual Inhibitors: Application Notes and Protocols

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-4-ol

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Introduction

The development of multi-target drugs represents a promising frontier in cancer therapy, aiming to overcome the limitations of single-target agents, such as acquired resistance. Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of several approved kinase inhibitors. Histone deacetylases (HDACs) are crucial epigenetic regulators and validated anticancer targets. The convergence of these two areas has led to the rational design of quinazoline-based dual inhibitors, which simultaneously modulate HDAC activity and another key oncogenic pathway. This document provides detailed application notes and protocols for the development and evaluation of such dual inhibitors, with a focus on those targeting HDACs alongside PI3K or VEGFR.

The molecular hybridization approach is a popular strategy in the design of these dual inhibitors. This involves integrating the pharmacophoric features of a known HDAC inhibitor, typically a zinc-binding group like hydroxamic acid, with a quinazoline core known to inhibit a secondary target, such as a kinase.^{[1][2]} This strategy has yielded potent dual inhibitors with enhanced anticancer activity.^[3]

Data Presentation: Inhibitory Activities of Quinazoline-Based Dual Inhibitors

The following tables summarize the in vitro potency of representative quinazoline-based dual inhibitors against their respective targets and various cancer cell lines.

Table 1: Inhibitory Activity of Quinazoline-Based PI3K/HDAC Dual Inhibitors

Compound	PI3K α IC50 (nM)	PI3K β IC50 (nM)	PI3K γ IC50 (nM)	PI3K δ IC50 (nM)	HDAC1 IC50 (nM)	HDAC6 IC50 (nM)	Reference
48c	>1000	>1000	7.9	0.2	>1000	3.5	[4]
19b	>1000	>1000	115	0.2	112	1.8	[4]
Compound 4	130	180	100	31	1.7	1.5	[3]
Compound 5	120	250	110	26	1.9	1.6	[3]
CUDC-907	19	50	25	5.6	1.7	1.8	[3]

Table 2: Anti-proliferative Activity of Quinazoline-Based PI3K/HDAC Dual Inhibitors

Compound	HCT116 IC50 (μ M)	MV4-11 IC50 (μ M)	K562 IC50 (μ M)	A549 IC50 (μ M)	MCF-7 IC50 (μ M)	Reference
Compound 4	0.25	0.05	0.07	2.7	0.21	[3]
Compound 5	0.23	0.05	0.07	1.9	0.17	[3]
CUDC-907	0.02	0.002	0.002	0.03	0.02	[3]
BKM120 (PI3K)	>10	0.61	0.9	1.8	1.1	[3]
SAHA (HDAC)	2.1	0.19	0.23	2.3	2.5	[3]

Table 3: Inhibitory Activity of Quinazoline-Based VEGFR/HDAC Dual Inhibitors

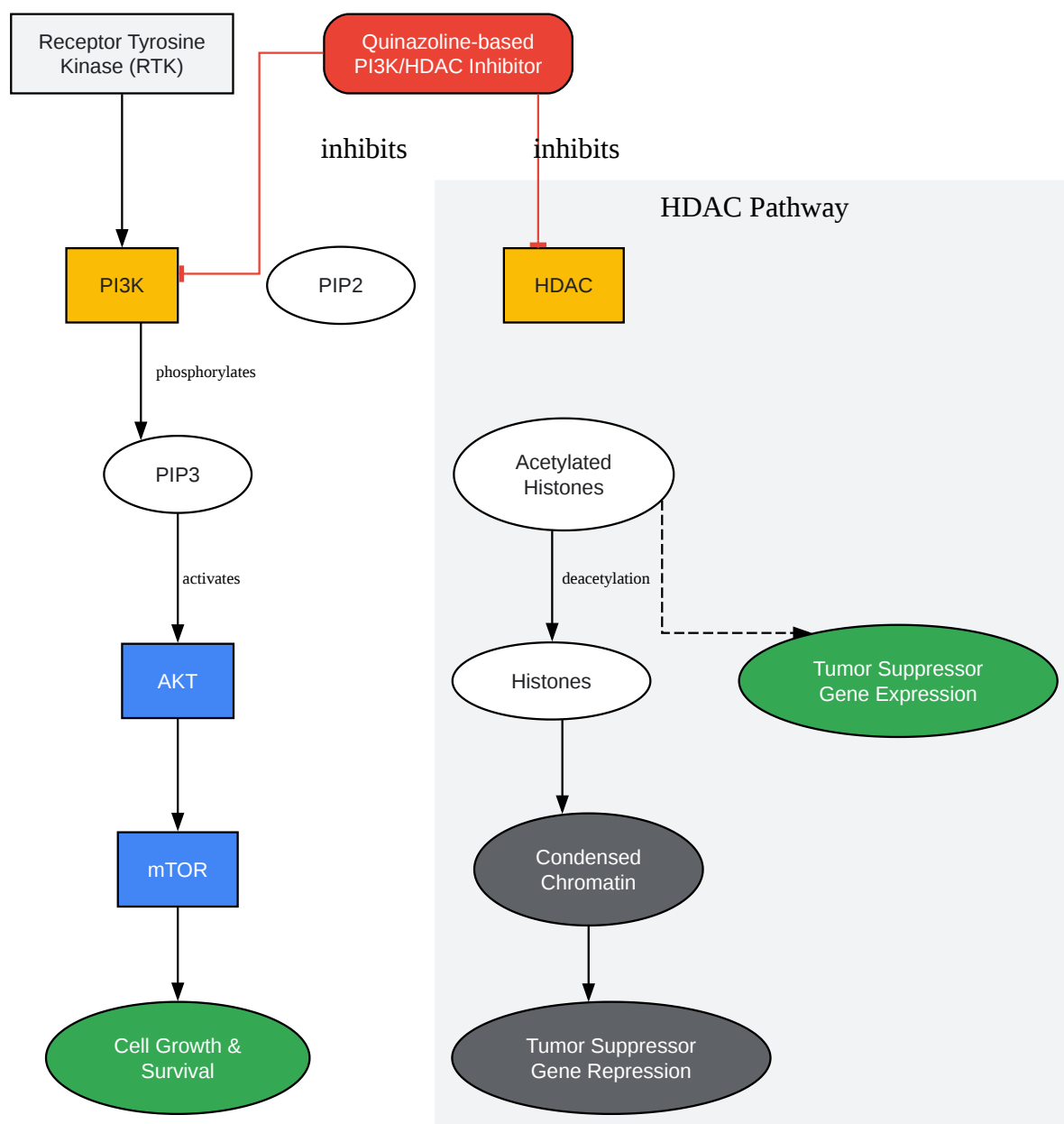
Compound	VEGFR-2 IC50 (nM)	HDAC1 IC50 (nM)	HDAC6 IC50 (nM)	Reference
Compound 13	57.83	9.82	-	[5]
Compound 5	-	2.2	1.5	[6]
Compound 9e	-	4.3	2.1	[6]
Compound 12	-	13.7	10.1	[6]
Fruquintinib (VEGFR)	0.35	-	-	[5]
SAHA (HDAC)	-	21.3	-	[5]

Table 4: Anti-proliferative Activity of Quinazoline-Based VEGFR/HDAC Dual Inhibitors

Compound	HeLa IC50 (μM)	A549 IC50 (μM)	MCF-7 IC50 (μM)	HUVEC IC50 (μM)	Reference
Compound 13	1.49	4.59	17.86	3.43	[5]
Fruquintinib	0.02	0.03	0.02	0.005	[5]
SAHA	1.27	3.19	2.54	0.98	[5]

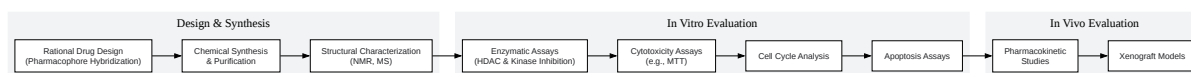
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these dual inhibitors.



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Caption: Dual inhibition of PI3K and HDAC signaling pathways.



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Caption: General experimental workflow for inhibitor development.

Experimental Protocols

In Vitro Fluorometric HDAC Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against HDAC enzymes.

Materials:

- Recombinant human HDAC enzyme
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
- Test compounds and a reference inhibitor (e.g., SAHA)
- 96-well black microplates
- Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

- Prepare serial dilutions of the test compounds and reference inhibitor in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

- In a 96-well plate, add 25 μ L of HDAC Assay Buffer, 5 μ L of test compound dilution, and 10 μ L of diluted HDAC enzyme.
- Include controls for no enzyme, no inhibitor (vehicle control), and reference inhibitor.
- Gently mix and pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μ L of the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction and develop the fluorescent signal by adding 50 μ L of the Developer solution to each well.
- Incubate at room temperature for 15 minutes, protected from light.
- Measure the fluorescence using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the dual inhibitors on cancer cell lines.

Materials:

- Cancer cell lines
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

- 96-well clear flat-bottom culture plates
- Microplate reader (absorbance at 570 nm)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Cell Cycle Analysis

This protocol is for analyzing the effect of the inhibitors on cell cycle progression using propidium iodide (PI) staining and flow cytometry.^[7]

Materials:

- Treated and untreated cells
- Phosphate-buffered saline (PBS)
- 70% cold ethanol

- PI staining solution (containing PI and RNase A in PBS)
- Flow cytometer

Procedure:

- Harvest cells (approximately 1×10^6) by trypsinization and centrifugation.
- Wash the cells with cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer.

Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software. This allows for the identification of cell cycle arrest at specific phases.

Apoptosis Assay

This assay quantifies apoptosis induced by the inhibitors using Annexin V-FITC and PI staining. [\[8\]](#)

Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
- Cold PBS
- Flow cytometer

Procedure:

- Harvest approximately $1-5 \times 10^5$ cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μL of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

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